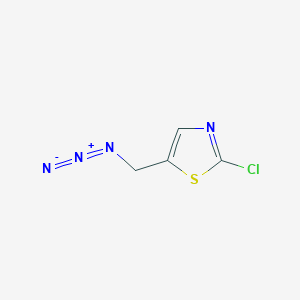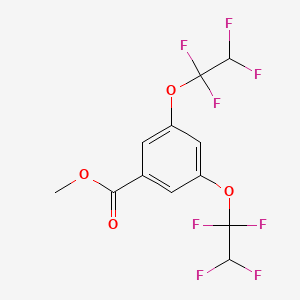
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H12N2O2, features a nitro group and a methyl group attached to a tetrahydroquinoline ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline typically involves the nitration of 6-Methyl-5,6,7,8-tetrahydroquinoline. One common method includes the reaction of 6-Methyl-5,6,7,8-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methyl-3-amino-5,6,7,8-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 6-Methyl-3-nitroquinoline-2-carboxylic acid or 6-Methyl-3-nitroquinoline-2-aldehyde.
Scientific Research Applications
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydroquinoline: Lacks both the methyl and nitro groups, resulting in different chemical and biological properties.
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline: Contains a chloro group, which can influence its reactivity and biological activity.
Uniqueness
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline is unique due to the presence of both a nitro and a methyl group on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h5-7H,2-4H2,1H3 |
InChI Key |
PQLXNBHHLPQVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)




